molecular formula C13H16S B14440441 2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- CAS No. 74768-58-4

2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl-

Cat. No.: B14440441
CAS No.: 74768-58-4
M. Wt: 204.33 g/mol
InChI Key: AMVCTTKORDITAI-UHFFFAOYSA-N
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Description

2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- is an organic compound with a unique structure that includes a thioketone functional group. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted phenylacetic acid with sulfur to form the thioketone structure. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioketone group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) to activate the aromatic ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- exerts its effects involves interactions with various molecular targets. The thioketone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Inden-2-one, 1,3-dihydro-: This compound shares a similar indene structure but contains a ketone group instead of a thioketone.

    Indane-1,3-dione: Another related compound with a dione functional group, known for its applications in medicinal chemistry and materials science.

Uniqueness

2H-Indene-2-thione, 1,3-dihydro-1,1,3,3-tetramethyl- is unique due to its thioketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

74768-58-4

Molecular Formula

C13H16S

Molecular Weight

204.33 g/mol

IUPAC Name

1,1,3,3-tetramethylindene-2-thione

InChI

InChI=1S/C13H16S/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8H,1-4H3

InChI Key

AMVCTTKORDITAI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1=S)(C)C)C

Origin of Product

United States

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